molecular formula C11H10BrNO3 B14912020 5-Bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde

5-Bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde

Cat. No.: B14912020
M. Wt: 284.11 g/mol
InChI Key: MGMCEWHTVRMCTG-UHFFFAOYSA-N
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Description

5-Bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde typically involves the bromination of 4,7-dimethoxyindole followed by formylation at the 3-position. One common method includes the use of N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reaction for formylation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to corresponding carboxylic acids.

  • Reduction

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

5-bromo-4,7-dimethoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H10BrNO3/c1-15-8-3-7(12)11(16-2)9-6(5-14)4-13-10(8)9/h3-5,13H,1-2H3

InChI Key

MGMCEWHTVRMCTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2C=O)OC)Br

Origin of Product

United States

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